

Abiraterone N-Oxide: A Comprehensive Technical Guide on its Discovery and Identification

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Compound of Interest

Compound Name: Abiraterone N-Oxide

Cat. No.: B12405415

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Abstract

Abiraterone, a potent inhibitor of androgen biosynthesis, is a critical therapeutic agent in the management of metastatic castration-resistant prostate cancer (mCRPC). Its in vivo metabolism is extensive, leading to the formation of several metabolites. Among these, **Abiraterone N-Oxide** has been identified as a major circulating metabolite. This technical guide provides an in-depth overview of the discovery, identification, and characterization of **Abiraterone N-Oxide**. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to support further research and development in this area.

Discovery and Identification

The discovery of **Abiraterone N-Oxide** was a result of comprehensive metabolite profiling studies undertaken during the clinical development of abiraterone acetate, the prodrug of abiraterone. These investigations, involving both in vitro and in vivo models, aimed to fully characterize the metabolic fate of abiraterone.

Initial in vitro studies utilizing human liver microsomes were instrumental in elucidating the metabolic pathways of abiraterone, revealing the formation of various oxidative and conjugated

metabolites.[1] Subsequent in vivo studies in humans confirmed that **Abiraterone N-Oxide**, along with abiraterone sulfate, are the two most abundant circulating metabolites in plasma, each accounting for approximately 43% of the total drug exposure.[2][3]

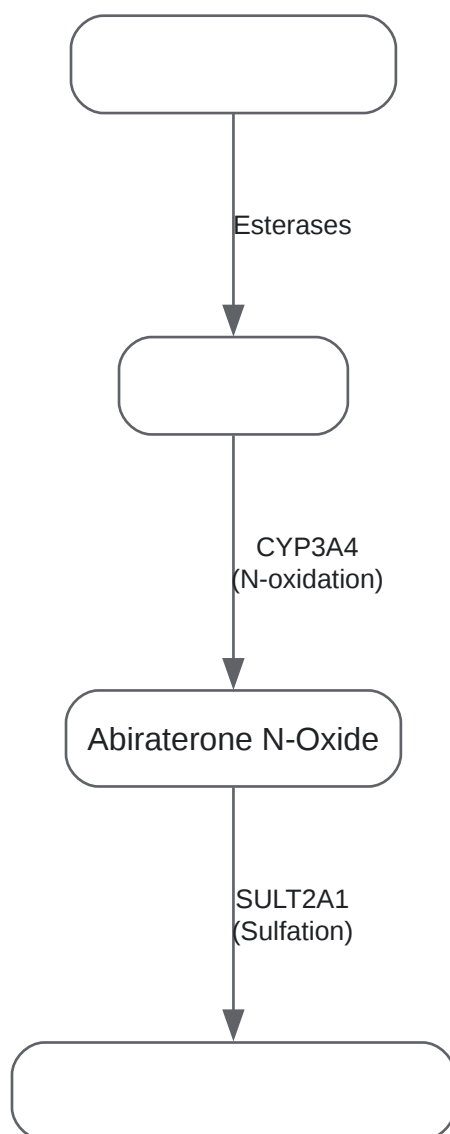
The definitive structural confirmation of **Abiraterone N-Oxide** was achieved through the use of high-resolution mass spectrometry (HRMS). The exact molecular weight and fragmentation pattern of the metabolite were compared and matched with a synthetically prepared reference standard, unequivocally establishing its chemical structure.[1]

Metabolic Pathway

The formation of **Abiraterone N-Oxide** is a two-step enzymatic process involving both Phase I and Phase II metabolism.

- **N-oxidation:** The first step is the oxidation of the nitrogen atom in the pyridine ring of abiraterone. This reaction is primarily catalyzed by the Cytochrome P450 3A4 (CYP3A4) enzyme.[3]
- **Sulfation:** Following N-oxidation, the resulting **Abiraterone N-Oxide** undergoes sulfation. This Phase II conjugation reaction is mediated by the sulfotransferase enzyme SULT2A1.

The final product of this pathway is **Abiraterone N-Oxide Sulfate**. However, for clarity and focus, this guide primarily refers to the N-Oxide moiety.



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Metabolic Pathway of Abiraterone to **Abiraterone N-Oxide** Sulfate.

Quantitative Data Summary

The following tables summarize the available quantitative data for **Abiraterone N-Oxide** and related compounds.

Table 1: Pharmacokinetic Parameters of Abiraterone and its Metabolites

Analyte	Cmax (ng/mL)	AUC(0-t) (ng·h/mL)	t½ (h)
Abiraterone (ABI)	20.8 ± 14.8	102.9 ± 50.4	10.8 ± 5.7
Abiraterone N-oxide (A-NO)	0.08 ± 0.04	0.8 ± 0.5	13.9 ± 5.8
N-Oxide abiraterone sulfate (A-NO-Sul)	14.3 ± 8.1	233.8 ± 117.2	14.2 ± 3.9
Abiraterone sulfate (A-Sul)	68.9 ± 33.5	1308.8 ± 558.4	Not Reported

Data presented as mean ± standard deviation from a study in healthy Chinese male volunteers following a single 250 mg oral dose of Abiraterone Acetate.

Table 2: In Vitro Inhibition of Cytochrome P450 Enzymes by Abiraterone Metabolites

Compound	Enzyme	Test System	IC50 (µM)
Abiraterone N-oxide sulfate	CYP2C8	Human Liver Microsomes	5.4 - 5.9

This data suggests that at high concentrations, **Abiraterone N-Oxide** sulfate may contribute to drug-drug interactions involving substrates of CYP2C8.

Experimental Protocols

Synthesis of Abiraterone N-Oxide (Reference Standard)

A detailed, step-by-step protocol for the dedicated synthesis of **Abiraterone N-Oxide** for use as a reference standard is not widely published. However, a general procedure for the N-oxidation of pyridine-containing steroidal compounds can be adapted. This typically involves the use of an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like dichloromethane (DCM).

General Protocol:

- Dissolve Abiraterone in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

- Cool the solution to 0°C in an ice bath.
- Slowly add a solution of m-CPBA (1.1 to 1.5 equivalents) in DCM to the stirred Abiraterone solution.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
- Evaporate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure **Abiraterone N-Oxide**.

In Vitro Metabolism of Abiraterone to Abiraterone N-Oxide

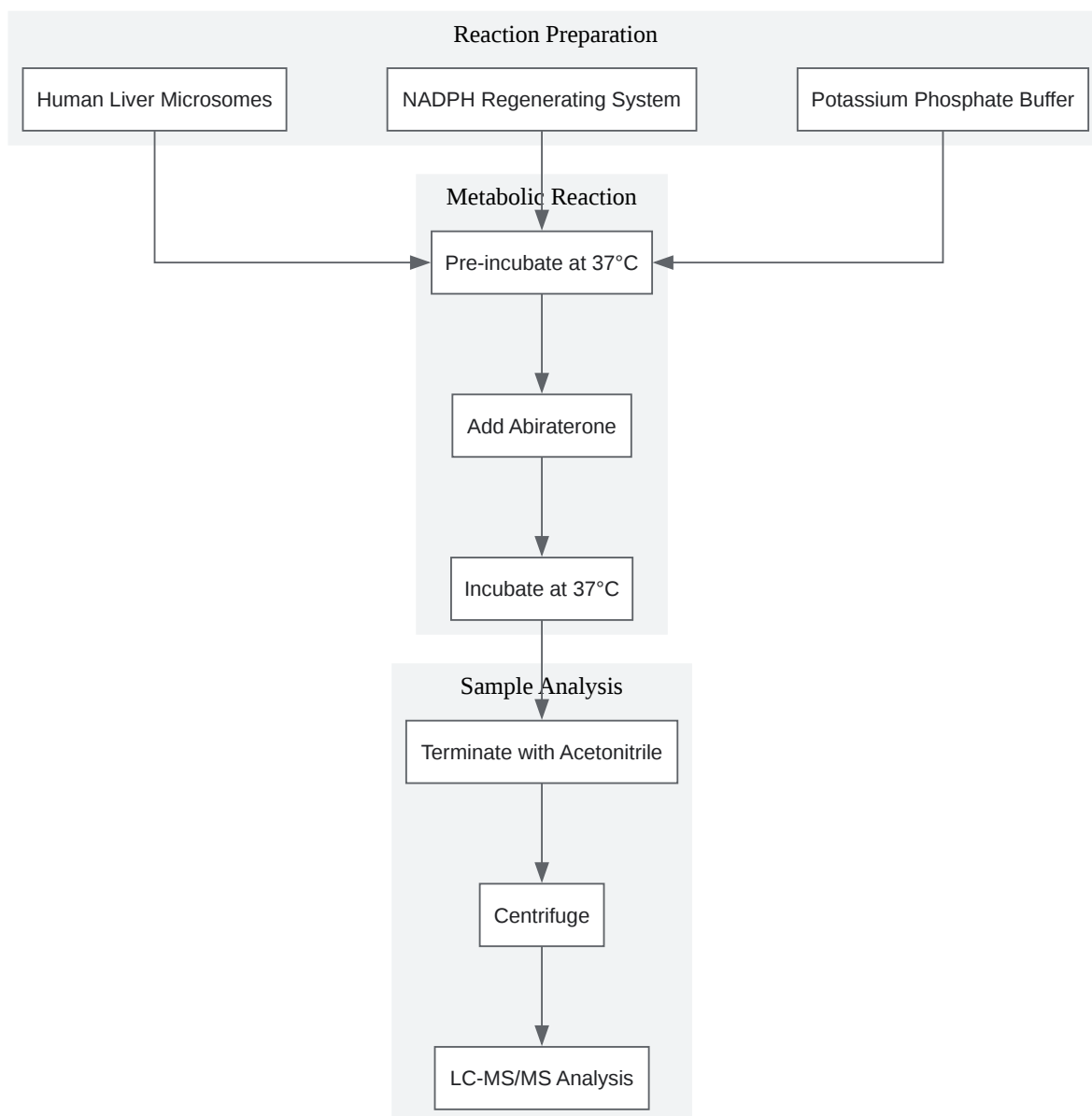
This protocol describes a general procedure to study the formation of **Abiraterone N-Oxide** from abiraterone in an in vitro system using human liver microsomes.

Materials:

- Human liver microsomes (pooled)
- Abiraterone
- NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Potassium phosphate buffer (0.1 M, pH 7.4)
- Acetonitrile (cold, for reaction termination)

Procedure:

- In a microcentrifuge tube, pre-warm a mixture of human liver microsomes (final protein concentration of 0.5-1.0 mg/mL) and the NADPH regenerating system in potassium phosphate buffer at 37°C for 5 minutes.
- Initiate the metabolic reaction by adding the abiraterone solution (e.g., 1 μ M final concentration) to the pre-warmed microsome mixture.
- Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60 minutes).
- Terminate the reaction at each time point by adding an equal volume of cold acetonitrile.
- Vortex and centrifuge to pellet the precipitated proteins.
- Analyze the supernatant for the formation of **Abiraterone N-Oxide** using a validated LC-MS/MS method.



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Experimental Workflow for In Vitro Metabolism of Abiraterone.

Quantification of Abiraterone N-Oxide in Human Plasma by LC-MS/MS

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of **Abiraterone N-Oxide** in human plasma.

1. Sample Preparation (Protein Precipitation): a. To 100 μ L of human plasma in a microcentrifuge tube, add 300 μ L of acetonitrile containing a suitable internal standard (e.g., deuterated **Abiraterone N-Oxide**). b. Vortex the mixture for 1 minute to precipitate proteins. c. Centrifuge at 10,000 x g for 10 minutes. d. Transfer the supernatant to a clean tube. e. Evaporate the supernatant to dryness under a stream of nitrogen at 40°C. f. Reconstitute the residue in 100 μ L of the mobile phase.

2. LC-MS/MS Analysis:

- Liquid Chromatography (LC):
 - Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 μ m).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: A suitable gradient from low to high organic phase (e.g., start with 10% B, ramp to 90% B over 5 minutes).
 - Flow Rate: 0.4 mL/min.
 - Injection Volume: 5 μ L.
- Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI), Positive.
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Specific precursor-to-product ion transitions for **Abiraterone N-Oxide** and the internal standard must be determined and optimized.

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Supernatant_Transfer -> Evaporation; Evaporation -> Reconstitution;  
Reconstitution -> LC_MS_Analysis; }
```

Workflow for LC-MS/MS Quantification of **Abiraterone N-Oxide**.

Biological Activity

Current scientific literature predominantly characterizes **Abiraterone N-Oxide** and its sulfated conjugate as pharmacologically inactive with respect to the primary anti-cancer mechanism of abiraterone, which is the inhibition of CYP17A1. In vitro studies have shown that **Abiraterone N-Oxide** sulfate has weak inhibitory activity against CYP2C8, but its potency is significantly lower than that of the parent drug against its primary target. There is no published data to suggest that **Abiraterone N-Oxide** possesses any significant agonist or antagonist activity at the androgen receptor.

Conclusion

Abiraterone N-Oxide is a major circulating metabolite of abiraterone, formed through a well-defined metabolic pathway involving CYP3A4 and SULT2A1. Its discovery and identification have been crucial for a comprehensive understanding of the pharmacokinetics and disposition of abiraterone. While currently considered pharmacologically inactive, its high plasma concentrations make it a potential biomarker for monitoring abiraterone exposure and metabolism. The analytical methods and experimental protocols detailed in this guide provide a valuable resource for researchers and drug development professionals working to further elucidate the role of **Abiraterone N-Oxide** and to optimize the therapeutic use of abiraterone.

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